![molecular formula C10H7NS B13689457 1H-Benzo[4,5]thieno[2,3-b]pyrrole](/img/structure/B13689457.png)
1H-Benzo[4,5]thieno[2,3-b]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzo[4,5]thieno[2,3-b]pyrrole is a heterocyclic compound that features a fused ring system consisting of benzene, thiophene, and pyrrole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzo[4,5]thieno[2,3-b]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with suitable reagents to form the desired heterocyclic structure . The reaction conditions often involve the use of bases and solvents such as dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Benzo[4,5]thieno[2,3-b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic ring system.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of reduced heterocycles.
Applications De Recherche Scientifique
1H-Benzo[4,5]thieno[2,3-b]pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Mécanisme D'action
The mechanism of action of 1H-Benzo[4,5]thieno[2,3-b]pyrrole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.
Comparaison Avec Des Composés Similaires
Thieno[2,3-b]pyridine: Another heterocyclic compound with similar structural features and applications.
Benzo[4,5]thieno[2,3-b]pyridine: Shares the fused ring system and is used in similar applications.
Uniqueness: 1H-Benzo[4,5]thieno[2,3-b]pyrrole is unique due to its specific ring fusion and electronic properties, which make it particularly suitable for applications in organic electronics and medicinal chemistry. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility and utility in scientific research.
Propriétés
Formule moléculaire |
C10H7NS |
|---|---|
Poids moléculaire |
173.24 g/mol |
Nom IUPAC |
3H-[1]benzothiolo[2,3-b]pyrrole |
InChI |
InChI=1S/C10H7NS/c1-2-4-9-7(3-1)8-5-6-11-10(8)12-9/h1-6,11H |
Clé InChI |
MHBACGMHNXFPOK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(S2)NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


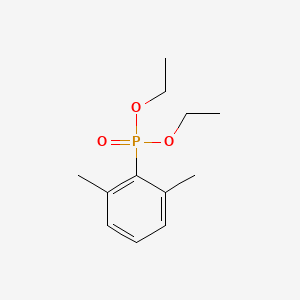

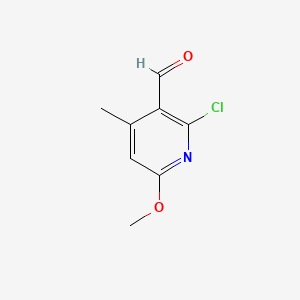
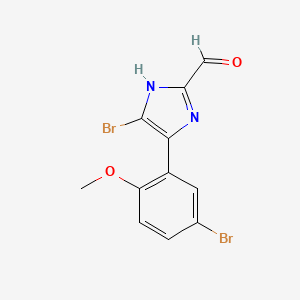


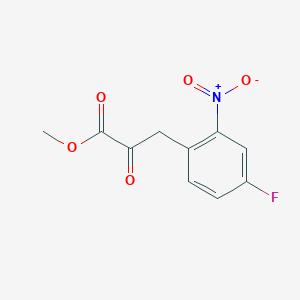
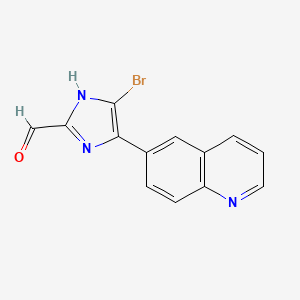


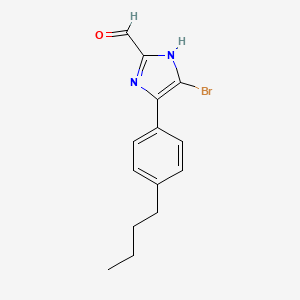
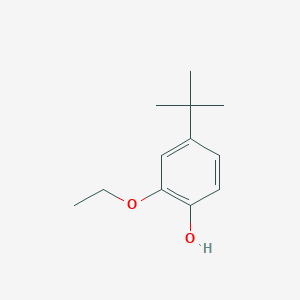
![(R)-[3-(Boc-amino)-4-(methylamino)-4-oxobutyl]dimethylsulfonium Iodide](/img/structure/B13689462.png)

